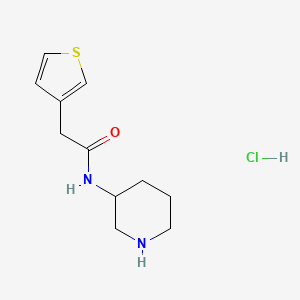

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride

Beschreibung

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride is a small-molecule compound featuring a piperidine ring linked to a thiophene-substituted acetamide group via an amine bond. This compound is primarily utilized as a building block in drug discovery and chemical synthesis, offering versatility in designing molecules targeting enzymes or receptors with heterocyclic binding pockets .

Eigenschaften

IUPAC Name |

N-piperidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c14-11(6-9-3-5-15-8-9)13-10-2-1-4-12-7-10;/h3,5,8,10,12H,1-2,4,6-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATPSUBQGPIYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)CC2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671618 | |

| Record name | N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-51-0 | |

| Record name | N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride (CAS No. 1185319-51-0) is a compound that has attracted attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Moiety : This generally involves electrophilic substitution reactions or coupling reactions with thiophene derivatives.

- Formation of the Amide Bond : The final step typically involves reacting the piperidine derivative with an acylating agent to form the amide linkage.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing similar structural motifs have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 0.22 to 0.25 μg/mL for some derivatives .

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through modulation of cyclooxygenase pathways or other signaling cascades involved in inflammation. Such activities are crucial for developing treatments for inflammatory diseases.

Anticancer Potential

Research has also explored the anticancer potential of piperidine derivatives, indicating that modifications can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds derived from similar structures have demonstrated apoptosis induction in hypopharyngeal tumor cells, suggesting a possible mechanism for cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

- Antimicrobial Evaluation : A study evaluated various piperidine derivatives for their antimicrobial efficacy, revealing significant activity against pathogenic strains, with some showing synergistic effects when combined with standard antibiotics like Ciprofloxacin .

- Cytotoxicity Studies : In vitro tests have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

- Mechanism of Action : The interaction with specific receptors or enzymes has been suggested as a mechanism for the observed biological activities, particularly in relation to neurotransmission and inflammation pathways.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride has shown potential as an inhibitor of histone demethylases, particularly KDM2b, which is implicated in various cancers. Inhibiting KDM2b can enhance the efficacy of existing cancer therapies and reduce resistance to treatment. Research indicates that compounds similar to this compound can be used in combination with conventional cancer drugs to improve outcomes for patients with aggressive tumors .

Case Study : A study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models when combined with standard chemotherapy agents, suggesting a synergistic effect that warrants further exploration in clinical settings.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular properties of various acetamide derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis strains, showing promising results with moderate to good activity levels compared to standard treatments like Rifampicin .

Data Table: Anti-Tubercular Activity Comparison

| Compound | MIC (μg/mL) | Reference Drug (Rifampicin) |

|---|---|---|

| This compound | 25–50 | 0.5 |

| Compound 7a | 25 | 0.5 |

| Compound 7g | 50 | 0.5 |

This table illustrates that the tested compound exhibits comparable effectiveness against M. tuberculosis, indicating its potential as a new therapeutic agent in tuberculosis treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues based on structural motifs, binding interactions, and pharmacological profiles.

Acetamide-Linked Heterocycles

Thiophene vs. Pyridine/Phenyl Substituents

- Target Compound : The thiophen-3-yl group in N-(piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride provides sulfur-mediated hydrophobic interactions, which may enhance binding to cysteine-rich domains (e.g., viral proteases).

- In SARS-CoV-2 main protease inhibition, the pyridine ring in 5RGZ forms critical hydrogen bonds with HIS163 and ASN142, achieving a binding affinity of <−22 kcal/mol .

- 5RH1 (2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) : The chlorothiophene moiety introduces electronegativity, strengthening halogen bonds. Its binding mode resembles 5RGZ but with enhanced affinity due to chlorine’s electron-withdrawing effects .

Key Data Table

Piperidine vs. Pyridine/Piperazine Derivatives

Piperidine Flexibility

The saturated piperidine ring in the target compound offers conformational flexibility compared to aromatic pyridine rings in analogues like 5RGZ. This flexibility may allow better adaptation to diverse binding pockets but could reduce π-π stacking efficiency.

- 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride (): Incorporates a piperazine ring instead of piperidine, introducing an additional nitrogen for hydrogen bonding. The hydroxylphenyl group enhances solubility but may sterically hinder target engagement.

Verosudil Monohydrochloride ():

This Rho kinase inhibitor shares the thiophen-3-yl and acetamide groups but replaces piperidine with a dimethylamino-isoquinoline moiety.

Pharmacological and Physicochemical Properties

- Solubility and Stability : The target compound’s hydrochloride salt improves water solubility, critical for in vitro assays. In contrast, pyridine-containing analogues (e.g., 5RGZ) may exhibit lower solubility due to aromatic stacking .

- Molecular Weight: The target compound’s molecular weight is unreported, but structurally similar (R)-2-(dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride has a molecular weight of 221.73 g/mol , suggesting comparable size.

Vorbereitungsmethoden

Amide Bond Formation via Acylation

One common approach involves reacting a piperidin-3-yl amine with 2-(thiophen-3-yl)acetyl chloride or bromoacetyl bromide derivatives to form the amide bond. This reaction is typically carried out under basic conditions to neutralize the released acid and promote nucleophilic substitution.

- Reagents: Piperidin-3-yl amine, 2-(thiophen-3-yl)acetyl chloride or bromoacetyl bromide.

- Conditions: Aqueous or organic solvent medium, basic pH (often using triethylamine or sodium bicarbonate).

- Purification: Column chromatography or recrystallization.

- Yields: High yields (generally above 70%) are reported when optimized.

This method is supported by analogous synthetic routes for related compounds involving acetamide formation with heterocyclic amines and activated acyl halides.

Multi-step Synthesis Involving Piperidine Derivatives

A multi-step synthesis protocol involves:

- Synthesis of intermediate piperidine derivatives such as ethyl piperidine-3-carboxylate reacted with benzene sulfonyl chloride to form sulfonylated intermediates.

- Conversion of intermediates to hydrazine derivatives by reaction with hydrazine hydrate.

- Formation of thiocarbonyl intermediates by treatment with potassium hydroxide and carbon disulfide.

- Coupling with bromoacetyl derivatives to form the final acetamide structure.

This method has been demonstrated to produce similar piperidine-thiophene acetamide compounds efficiently, with reaction times significantly reduced using microwave-assisted synthesis (seconds vs. hours) and improved yields (up to 96%) compared to conventional methods.

| Compound | Microwave Yield (%) | Conventional Yield (%) | Microwave Time (s) | Conventional Time (min) |

|---|---|---|---|---|

| Example analog (7a) | 91 | 72 | 42 | 1380 |

| Example analog (7e) | 94 | 78 | 35 | 1800 |

| Example analog (7j) | 96 | 86 | 60 | 1620 |

Table 1: Comparison of microwave-assisted vs. conventional synthesis for related piperidine-thiophene acetamides.

Use of Activated Methylene Halides and Enethiolate Salts

Another approach involves the generation of substituted 3-amino thiophenes via sequential one-pot processes:

- Treatment of aryl or heteroaryl acetonitriles or acetates with aryl dithioesters in the presence of lithium diisopropylamide (LDA).

- In situ alkylation and intramolecular condensation of resulting enethiolate salts with activated methylene halides such as bromocrotonate or 2-chlorophenacyl bromide.

- This method yields functionalized thiophene derivatives that can be further converted to acetamide analogs.

While this method is more commonly applied for fused heterocyclic systems, it demonstrates the versatility of thiophene functionalization relevant to the target compound.

Purification and Characterization

- Purification: Column chromatography using hexane/ethyl acetate mixtures is standard to isolate pure compounds.

- Characterization: Structural confirmation is achieved through ^1H NMR, ^13C NMR, FTIR, and mass spectrometry.

- Salt Formation: Hydrochloride salt formation is typically done by treating the free base with hydrochloric acid in an appropriate solvent, aiding in crystallization and stability.

Research Findings and Optimization

- Microwave-assisted synthesis significantly reduces reaction time from hours to seconds while improving yields.

- Reaction conditions such as solvent choice, temperature, and base concentration critically influence product purity and yield.

- The choice of activated acylating agents (e.g., bromoacetyl bromide vs. acetyl chloride) affects reaction efficiency.

- Functional group substitutions on the piperidine or thiophene rings can alter reactivity and require tailored conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation of piperidin-3-yl amine with 2-(thiophen-3-yl)acetyl chloride | Piperidin-3-yl amine, 2-(thiophen-3-yl)acetyl chloride, base | Room temp or reflux, basic pH | 1–3 hours | 70–85 | Straightforward, commonly used |

| Multi-step synthesis via sulfonylation, hydrazine treatment, and coupling with bromoacetyl bromide | Ethyl piperidine-3-carboxylate, benzene sulfonyl chloride, hydrazine hydrate, KOH, CS2, bromoacetyl bromide | Reflux, microwave-assisted | Conventional: ~20 hours; Microwave: <2 minutes | Microwave: up to 96; Conventional: 50–85 | Microwave method superior in yield and time |

| One-pot synthesis via LDA-mediated enethiolate formation and alkylation | (Het)aryl acetonitriles, aryl dithioesters, LDA, activated methylene halides | Low temp, inert atmosphere | Several hours | High (variable) | Useful for functionalized thiophene derivatives |

Q & A

Q. What are the recommended synthetic routes for N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves coupling thiophen-3-yl acetic acid derivatives with piperidin-3-amine under carbodiimide-mediated conditions (e.g., EDC/NHS) to form the amide bond . Intermediates should be validated via:

- NMR Spectroscopy : Confirm regioselectivity of the piperidine-thiophene linkage (e.g., δ 3.2–3.8 ppm for piperidine protons, δ 7.2–7.5 ppm for thiophene protons).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₇ClN₂OS: 284.07; observed 284.06) .

- HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. How is the compound characterized for structural integrity and purity in academic settings?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) using single-crystal diffraction .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability (e.g., decomposition above 200°C).

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against targets like NLRP3 inflammasome using IL-1β ELISA (IC₅₀ calculations) .

- Cell Viability Assays : Use MTT or ATP-luminescence in relevant cell lines (e.g., THP-1 macrophages) to rule out cytotoxicity .

- Solubility Testing : Employ shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed binding modes with biological targets?

Methodological Answer:

- Co-crystallization Studies : Soak the compound with target proteins (e.g., NLRP3) and analyze via X-ray diffraction to identify key interactions (e.g., hydrogen bonding with His228, hydrophobic contacts with thiophene) .

- Docking Simulations : Cross-validate with AutoDock Vina using crystallographic coordinates to refine binding poses .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?

Methodological Answer:

- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

- SAR Studies : Modify the piperidine ring (e.g., N-methylation) or thiophene substituents (e.g., halogenation) to balance lipophilicity (logP) and solubility (logS) .

Q. How can researchers address discrepancies in biological assay results across different studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm IL-1β inhibition via Western blot (pro-IL-1β cleavage) and Caspase-1 activity assays .

- Meta-Analysis : Pool data from multiple labs using fixed-effects models to identify outliers or batch effects .

Q. What advanced analytical techniques are critical for detecting degradation products or metabolites?

Methodological Answer:

Q. How can computational modeling guide the design of analogs with improved target selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD < 2.0 Å) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.